molecular formula C26H26ClN7O3 B12475954 N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide

Cat. No.: B12475954
M. Wt: 520.0 g/mol
InChI Key: GQUQSLJPJRUHFR-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazine ring substituted with methoxyphenyl and chlorophenyl groups, which contribute to its distinctive properties.

Preparation Methods

The synthesis of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide typically involves multiple steps. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then methylated and oximated using hydroxylamine hydrochloride. The final step involves conjugation with substituted benzoyl chlorides in the presence of anhydrous potassium carbonate to yield the desired compound .

Chemical Reactions Analysis

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide undergoes various chemical reactions, including:

Scientific Research Applications

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide involves its interaction with specific molecular targets. The compound’s triazine ring and substituted groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can affect cellular pathways and processes, leading to its observed effects .

Comparison with Similar Compounds

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide is unique due to its specific substitution pattern on the triazine ring. Similar compounds include:

This detailed article provides a comprehensive overview of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H26ClN7O3

Molecular Weight

520.0 g/mol

IUPAC Name

2-[[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]-N-(3-chlorophenyl)propanamide

InChI

InChI=1S/C26H26ClN7O3/c1-16(23(35)29-20-6-4-5-17(27)15-20)28-24-32-25(30-18-7-11-21(36-2)12-8-18)34-26(33-24)31-19-9-13-22(37-3)14-10-19/h4-16H,1-3H3,(H,29,35)(H3,28,30,31,32,33,34)

InChI Key

GQUQSLJPJRUHFR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Cl)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC

Origin of Product

United States

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